Tris(2-biphenylyl) phosphate
Overview
Description
Tris(2-biphenylyl) phosphate is an organic phosphate ester compound with the chemical formula C36H27O4P. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. This compound is known for its high thermal stability, resistance to decomposition under high temperatures, and excellent weather resistance. It also exhibits good chemical corrosion resistance and electrical insulation properties .
Preparation Methods
Tris(2-biphenylyl) phosphate is typically synthesized by reacting 2-bromobiphenyl with triphenyl phosphate under alkaline conditions. The reaction involves the substitution of the ester group in triphenyl phosphate with 2-bromobiphenyl, facilitated by a catalyst . The general reaction scheme is as follows:
Triphenyl phosphate+32-bromobiphenyl→Tris(2-biphenylyl) phosphate+3Bromobenzene
Chemical Reactions Analysis
Tris(2-biphenylyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form different phosphorous-containing compounds.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(2-biphenylyl) phosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a flame retardant due to its high thermal stability and resistance to decomposition.
Biology: Research is ongoing to explore its potential biological applications, including its effects on various biological systems.
Medicine: While not widely used in medicine, its chemical properties are being studied for potential pharmaceutical applications.
Mechanism of Action
The mechanism by which tris(2-biphenylyl) phosphate exerts its effects is primarily through its thermal stability and resistance to decomposition. When used as a flame retardant, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. The molecular targets and pathways involved in its action are related to its ability to withstand high temperatures and resist chemical degradation .
Comparison with Similar Compounds
Tris(2-biphenylyl) phosphate can be compared with other similar compounds such as:
Triphenyl phosphate: Another phosphate ester used as a flame retardant, but with lower thermal stability compared to this compound.
Tris(2-chloroethyl) phosphate: A flame retardant with different chemical properties and applications.
Tris(1,3-dichloro-2-propyl) phosphate: Known for its use in various industrial applications as a flame retardant.
The uniqueness of this compound lies in its high thermal stability, resistance to decomposition, and excellent weather resistance, making it particularly suitable for applications requiring long-term durability under harsh conditions .
Properties
IUPAC Name |
tris(2-phenylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27O4P/c37-41(38-34-25-13-10-22-31(34)28-16-4-1-5-17-28,39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEHNBQLHFJCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927491 | |
Record name | Tri[1,1'-biphenyl]-2-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-28-5 | |
Record name | [1,1′-Biphenyl]-2-ol, 2,2′,2′′-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-2-ol, phosphate (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-biphenyl) phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tri[1,1'-biphenyl]-2-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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